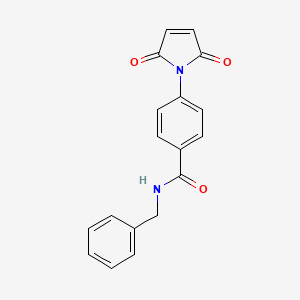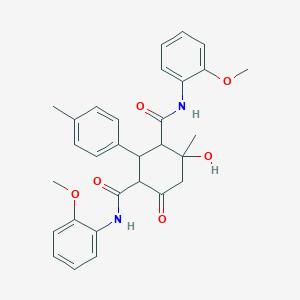![molecular formula C24H24ClN7O B11044140 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B11044140.png)
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole moiety, a pyrimidine ring, and a phenylurea structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring, and finally, the formation of the urea linkage. Common reagents used in these steps include chlorinating agents, amines, and coupling reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a lead compound for drug development. Its interactions with specific biological targets could be explored for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” include other urea derivatives with indole or pyrimidine moieties. Examples might include:
- N-{(E)-1-{[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA
- N-{(E)-1-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA
Uniqueness
The uniqueness of “N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLUREA” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C24H24ClN7O |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C24H24ClN7O/c1-15-12-16(2)29-23(28-15)31-22(32-24(33)30-19-6-4-3-5-7-19)26-11-10-17-14-27-21-9-8-18(25)13-20(17)21/h3-9,12-14,27H,10-11H2,1-2H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
UUGPLXQCGDTUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11044065.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11044071.png)
![3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044076.png)
![1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11044078.png)


![ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate](/img/structure/B11044111.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
